molecular formula C17H13N3S2 B12430462 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile

Cat. No.: B12430462
M. Wt: 323.4 g/mol
InChI Key: GRRJGHISCUGXEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile involves several steps. One common method includes the reaction of benzothiazole derivatives with p-tolylamine and acrylonitrile under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H13N3S2\text{C}_{17}\text{H}_{13}\text{N}_3\text{S}_2

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast carcinoma cell lines (MCF-7) showed that this compound has an IC50 value ranging from 0.73 µM to 2.38 µM, indicating potent antitumor activity .

Cell Line IC50 (µM)
MCF-70.73 - 2.38

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Molecular modeling studies suggest that this compound binds effectively to the active site of EGFR, disrupting its signaling pathways crucial for cell proliferation .

Case Studies and Research Findings

  • Antitumor Activity :
    • A series of experiments demonstrated that derivatives of benzothiazole compounds, including this compound, exhibited varying degrees of cytotoxicity against cancer cell lines. The most active derivatives showed over 90% inhibition at concentrations as low as 10 µM .
  • Inhibition of Enzyme Activity :
    • In vitro studies revealed that this compound inhibits EGFR with high potency, suggesting its potential as a therapeutic agent in cancers characterized by EGFR overexpression .
  • Comparative Studies :
    • Comparative studies with other benzothiazole derivatives indicated that modifications to the substituents on the benzothiazole ring significantly affect the biological activity. For instance, adding different amino groups altered the cytotoxic profile and selectivity towards cancer cells .

Properties

Molecular Formula

C17H13N3S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C17H13N3S2/c1-11-6-8-12(9-7-11)19-16(21)13(10-18)17-20-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3,(H,19,21)

InChI Key

GRRJGHISCUGXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Origin of Product

United States

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